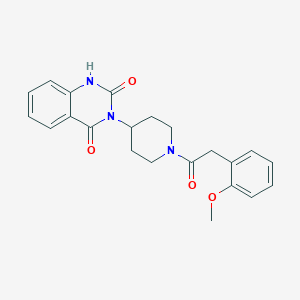![molecular formula C13H17NO5S B2815287 [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate CAS No. 148461-03-4](/img/structure/B2815287.png)
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related coumarin derivatives has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. A simple and efficient tandem Knoevenagel–Michael protocol for the synthesis of a similar compound was elaborated .Molecular Structure Analysis
The molecular structure of this compound is influenced by the presence of the methoxy and methanesulfonate groups. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Methyl methanesulfonate, an alkylating agent and a carcinogen, is used in cancer treatment . Methanesulfonic acid is not only a catalyst but also a key intermediate in the biogeochemical cycling of sulfur.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the methoxy and methanesulfonate groups. These groups could affect the compound’s solubility, stability, and reactivity.Applications De Recherche Scientifique
Kinetics and Mechanisms
Elimination Reactions : A study by Kumar and Balachandran (2008) examined the kinetics of elimination reactions of methanesulfonic acid from methanesulfonates. It highlighted a shift from unimolecular to bimolecular processes in the presence of strong bases (Kumar & Balachandran, 2008).
Sulfonation Processes : Research by Wit, Woldhuis, and Cerfontain (2010) explored the sulfonation of phenols and methanesulfonates, providing insight into the reaction mechanisms and intermediate compounds formed during the process (Wit, Woldhuis, & Cerfontain, 2010).
Molecular Interactions and Reactions
Oxidation Studies : Flyunt et al. (2001) investigated the oxidation of methanesulfinic acid, revealing the formation of various products including methanesulfonic acid, which is relevant to understanding the chemical behavior of related compounds (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).
Hydrolysis of Ester Compounds : A study by Chan, Cox, and Sinclair (2008) focused on the hydrolysis of methanesulfonate esters, revealing aspects of their stability and reaction conditions (Chan, Cox, & Sinclair, 2008).
Synthetic Applications
Catalytic Applications : Tamaddon and Azadi (2018) discussed the synthesis and application of a novel ionic liquid derived from methanesulfonate, showcasing its efficiency as a catalyst in organic reactions (Tamaddon & Azadi, 2018).
Synthetic Methods : The synthesis of various compounds, including the preparation of methanesulfonates and their subsequent reactions, was explored by Upadhyaya et al. (1997), providing valuable information on synthetic routes and molecular structures (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).
Biological and Environmental Impacts
Microbial Metabolism : Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur and its use by diverse aerobic bacteria (Kelly & Murrell, 1999).
Biological Activity Studies : The biological activity of various methanesulfonate compounds was investigated in studies such as that by Watanabe et al. (1997), which evaluated their potential as HMG-CoA reductase inhibitors (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-12-5-3-11(4-6-12)14-8-10(7-13(14)15)9-19-20(2,16)17/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZJAOUJIUVPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)
![2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2815206.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2815207.png)
![Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815210.png)
![2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2815212.png)


![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)

![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2815225.png)
